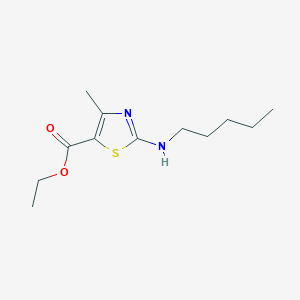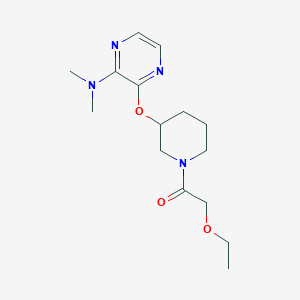
N-Boc-(+/-)-3-アミノ-5-メチルヘキセン
概要
説明
tert-butyl N-(5-methylhex-1-en-3-yl)carbamate is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in the synthesis of complex molecules due to its stability and ease of removal under mild conditions.
科学的研究の応用
tert-butyl N-(5-methylhex-1-en-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of peptide and protein analogs.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and materials
作用機序
Target of Action
N-Boc-(+/-)-3-amino-5-methylhexene, also known as N-Boc-(+/-)-3-amino-5-methylhexen, is a Boc-protected amine . The primary targets of this compound are amines, amino acids, and peptides . These biomolecules play crucial roles in various biological processes, including protein synthesis, neurotransmission, and metabolic regulation.
Mode of Action
The compound acts by protecting amines, amino acids, and peptides through the formation of less reactive carbamates . This process is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
The protection of amines is a fundamental transformation in organic synthesis, especially in peptide chemistry . The Boc group allows for orthogonal protection strategies, where multiple protecting groups can be used in a single synthesis, each removed under different conditions . This enables complex biochemical pathways involving multiple steps and transformations.
Pharmacokinetics
The boc group is known to be easily introduced and readily removed under a variety of conditions , which could influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The impact on bioavailability would depend on the specific biological context and the other compounds present.
Result of Action
The primary result of the action of N-Boc-(+/-)-3-amino-5-methylhexene is the protection of amines, preventing them from reacting in subsequent steps of a synthesis . This allows for the selective modification of other functional groups present in the molecule. Once the other modifications are complete, the Boc group can be removed to yield the free amine .
Action Environment
The action of N-Boc-(+/-)-3-amino-5-methylhexene can be influenced by various environmental factors. For instance, the reaction conditions (aqueous or anhydrous) and the presence of a base can affect the efficiency of the Boc protection . Furthermore, the stability of the Boc group towards nucleophiles and bases allows it to withstand a variety of reaction conditions .
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(5-methylhex-1-en-3-yl)carbamate typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out under aqueous or anhydrous conditions. For example, the amine can be added to a mixture of Boc2O and DMAP in acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production of Boc-protected amines often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products .
化学反応の分析
Types of Reactions
tert-butyl N-(5-methylhex-1-en-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The Boc group is stable under oxidative conditions, allowing selective oxidation of other functional groups.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) without affecting the Boc group.
Substitution: Nucleophilic substitution reactions can occur at the amino group once the Boc group is removed.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: LiAlH4 or sodium borohydride (NaBH4) are common reducing agents.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or alcohols .
類似化合物との比較
Similar Compounds
N-Cbz-(+/-)-3-amino-5-methylhexene: Uses a benzyl carbamate (Cbz) protecting group.
N-Fmoc-(+/-)-3-amino-5-methylhexene: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness
tert-butyl N-(5-methylhex-1-en-3-yl)carbamate is unique due to the stability of the Boc group under basic conditions and its ease of removal under mild acidic conditions. This makes it particularly useful in multi-step synthesis where selective deprotection is required .
特性
IUPAC Name |
tert-butyl N-(5-methylhex-1-en-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-7-10(8-9(2)3)13-11(14)15-12(4,5)6/h7,9-10H,1,8H2,2-6H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYLKAHPLMLJPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C=C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
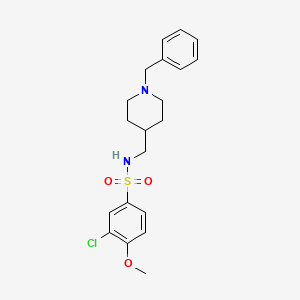
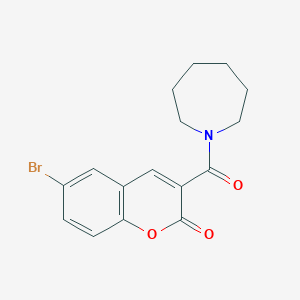
![[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]acetic acid](/img/structure/B2427683.png)
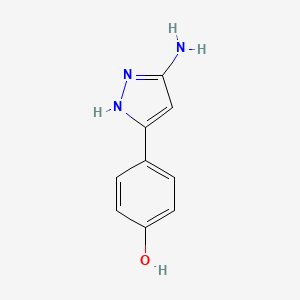
![2-{[1-(4-Chlorobenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine](/img/structure/B2427685.png)
![6-benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2427686.png)
![9-(pyridin-3-yl)-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2427688.png)
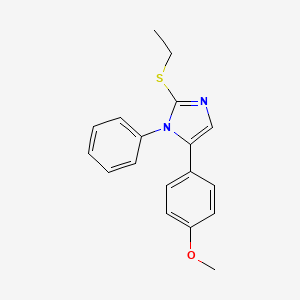
![2-(2-fluorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2427694.png)

